molecular formula C15H15FN2O3 B2667732 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-57-3

1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2667732
CAS No.: 2097863-57-3
M. Wt: 290.294
InChI Key: YYAZZRJEPITYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a novel compound with potential implications in various fields of research and industry. This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with biological targets effectively .

Preparation Methods

The synthesis of 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Properties

IUPAC Name

1-[[1-(2-fluorobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c16-12-4-2-1-3-11(12)15(21)17-7-10(8-17)9-18-13(19)5-6-14(18)20/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAZZRJEPITYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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